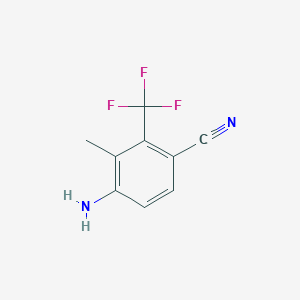

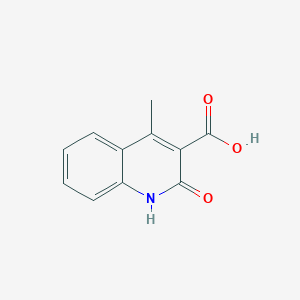

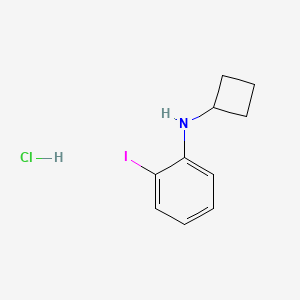

![molecular formula C23H21N5O2S2 B2388139 3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-82-8](/img/structure/B2388139.png)

3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the thienotriazolopyrimidine core. This planarity could potentially allow for strong pi-pi stacking interactions, which are often important in applications like organic semiconductors .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at their sulfonyl group or aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and sulfonyl group could influence its solubility, while the planar structure could influence its crystallinity .科学的研究の応用

Synthesis and Biological Study of 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines

These compounds were prepared and evaluated for their 5-HT6 receptor binding affinity and ability to inhibit the functional cellular responses to serotonin. Among them, certain derivatives demonstrated significant activity in functional assays and receptor binding affinity, highlighting their potential as selective 5-HT6 receptor ligands. This suggests their possible application in researching neurological and psychiatric disorders where the 5-HT6 receptor plays a role (Ivachtchenko et al., 2010).

Reaction with Active Methylene Compounds

The reaction of certain heterocycles with active methylene compounds leads to the formation of various heterocyclic derivatives, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This demonstrates the chemical versatility and reactivity of these compounds, providing a pathway for the synthesis of diverse heterocyclic structures with potential application in material science, chemistry, and drug development (Shibuya, 1984).

Synthesis of Pyrazolo[1,5-a]pyrimidine and Related Compounds

Pyrazolo[1,5-a]pyrimidines and related compounds have been synthesized and are known for their antitrypanosomal activity and potential as antimetabolites in purine biochemical reactions. This highlights their significance in pharmaceutical research, especially in the search for new therapeutic agents (Abdelriheem et al., 2017).

Herbicidal Activity of Sulfonamide Derivatives

Sulfonamide derivatives of triazolopyrimidines have been synthesized and evaluated for their herbicidal activity. The study of these compounds contributes to agricultural science by offering new approaches to weed control, demonstrating the potential application of similar chemical structures in developing herbicides (Moran, 2003).

作用機序

将来の方向性

特性

IUPAC Name |

N-(4-methylphenyl)-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2S2/c1-14(2)16-6-10-18(11-7-16)32(29,30)23-22-25-21(24-17-8-4-15(3)5-9-17)20-19(12-13-31-20)28(22)27-26-23/h4-14H,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYLAKCOGASDCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

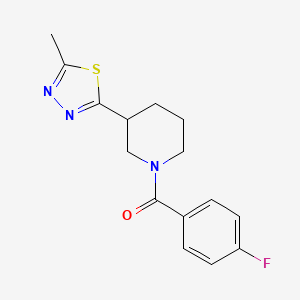

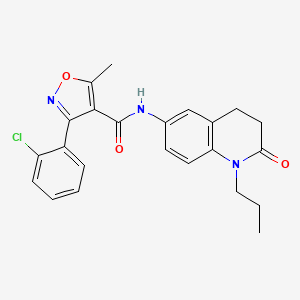

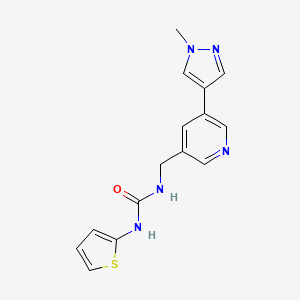

![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)

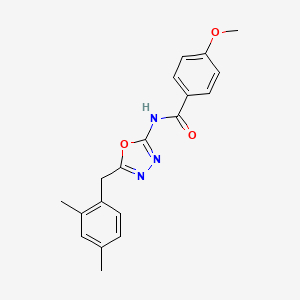

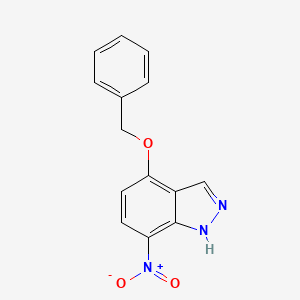

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2388066.png)

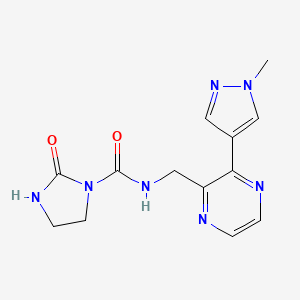

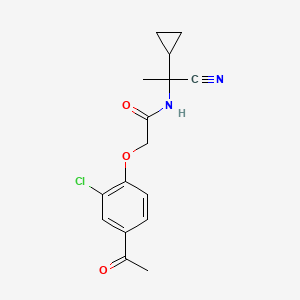

![5-cyclopropyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2388075.png)